![molecular formula C17H49N2O3PSi5 B13799020 Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13799020.png)
Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester: is a complex organophosphorus compound It is characterized by the presence of multiple trimethylsilyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of phosphonic acid derivatives with trimethylsilyl amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran and dichloromethane. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity. The final product is often purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trimethylsilyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.
Substitution: Various nucleophiles, solvents like tetrahydrofuran, moderate temperatures.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonic acid esters.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed in the development of new catalytic systems.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool in understanding biochemical pathways.
Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications, including as a precursor for drug development.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester exerts its effects involves the interaction of its phosphonic acid ester group with target molecules. This interaction can lead to the formation of stable complexes, which can then undergo further chemical transformations. The trimethylsilyl groups play a crucial role in stabilizing the intermediate species, thereby facilitating the overall reaction process.
Comparaison Avec Des Composés Similaires
[Bis(trimethylsilyl)phosphine]: Similar in structure but lacks the aminoethyl group.
[Trimethylsilylphosphonic acid]: Contains fewer trimethylsilyl groups.
[Phosphonic acid bis(trimethylsilyl)ester]: Lacks the amino groups.
Uniqueness: The presence of both amino and trimethylsilyl groups in [2-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]phosphonic acid bis(trimethylsilyl)ester makes it unique. This combination enhances its reactivity and stability, making it more versatile in various chemical reactions compared to its counterparts.
Propriétés
Formule moléculaire |
C17H49N2O3PSi5 |
|---|---|
Poids moléculaire |
501.0 g/mol |
Nom IUPAC |
1-bis(trimethylsilyloxy)phosphoryl-N,N',N'-tris(trimethylsilyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H49N2O3PSi5/c1-24(2,3)18-17(16-19(25(4,5)6)26(7,8)9)23(20,21-27(10,11)12)22-28(13,14)15/h17-18H,16H2,1-15H3 |
Clé InChI |
JCWAMPCSTDSJOR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC(CN([Si](C)(C)C)[Si](C)(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



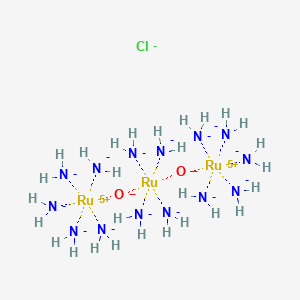
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
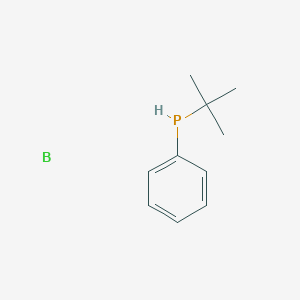
![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)
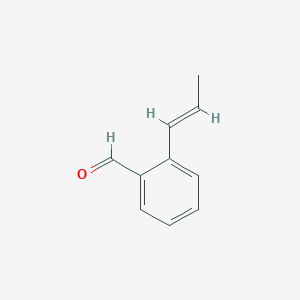

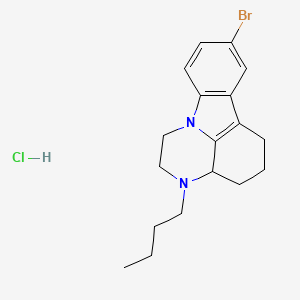
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
![Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
![1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13798981.png)
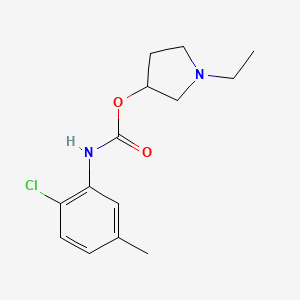
![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)
![3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13798995.png)
